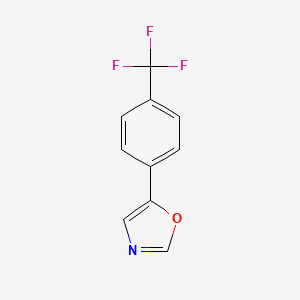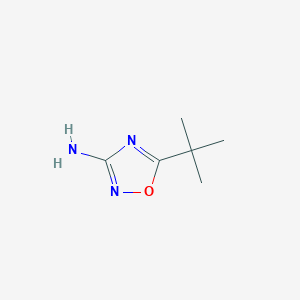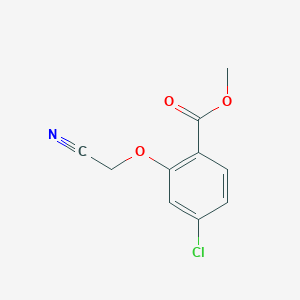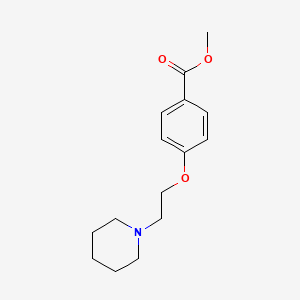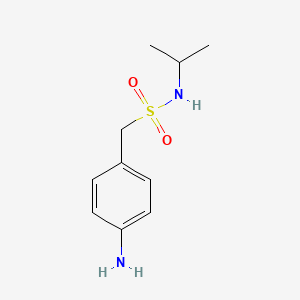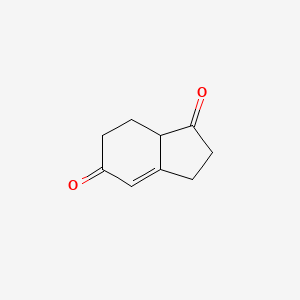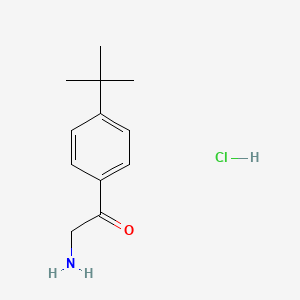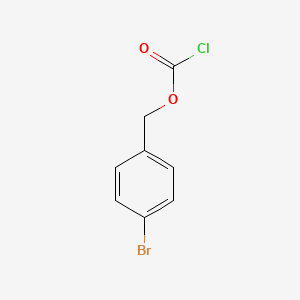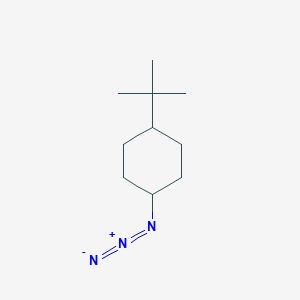
Z-Glu(otbu)-ome
Overview
Description
Z-Glu(otbu)-ome, also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is primarily used as a protecting group for the carboxyl group of glutamic acid in peptide synthesis. Its chemical formula is C17H23NO6, and it has a molecular weight of 337.37 g/mol .
Preparation Methods
The synthesis of Z-Glu(otbu)-ome typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The process begins with the reaction of glutamic acid with benzyl alcohol in the presence of an esterification catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent, often dichloromethane, at room temperature. After the initial reaction, tert-butyl alcohol is added, and the mixture is stirred for several hours. The product is then purified through filtration or extraction .
Chemical Reactions Analysis
Z-Glu(otbu)-ome undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Z-Glu(otbu)-ome has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the carboxyl group of glutamic acid.
Biology: This compound is utilized in the study of protein structure and function, particularly in nuclear magnetic resonance (NMR) studies to detect and analyze glutamic acid residues in proteins.
Medicine: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various organic compounds and polymers
Mechanism of Action
The primary mechanism of action of Z-Glu(otbu)-ome involves its role as a protecting group. By esterifying the carboxyl group of glutamic acid, it prevents unwanted side reactions during peptide synthesis. This protection is crucial for the selective formation of peptide bonds. The compound interacts with amino and carboxyl groups in amino acids and biomolecules, ensuring the integrity of the desired peptide sequence .
Comparison with Similar Compounds
Z-Glu(otbu)-ome is similar to other glutamic acid derivatives used as protecting groups, such as:
Fmoc-Glu(otbu): Another protecting group used in peptide synthesis, which offers different stability and removal conditions.
Boc-Glu(otbu): Provides similar protection but has different solubility and reactivity properties.
Cbz-Glu(otbu): Similar to this compound but with variations in the protecting group structure
Each of these compounds has unique properties that make them suitable for specific applications in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSLIYSWUEHJT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153531 | |
| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56877-41-9 | |
| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


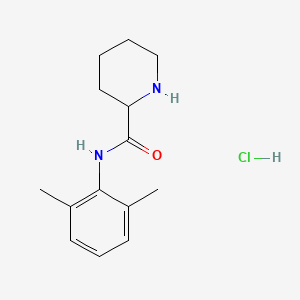
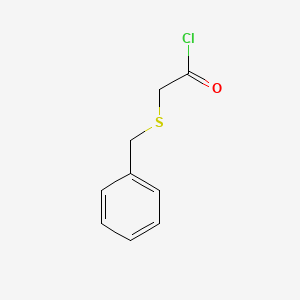
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
